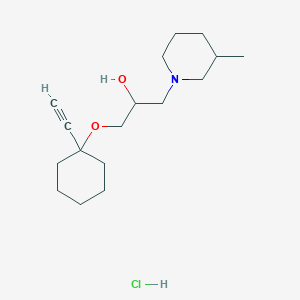
1-((1-Ethynylcyclohexyl)oxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-Ethynylcyclohexyl)oxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C17H30ClNO2 and its molecular weight is 315.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-((1-Ethynylcyclohexyl)oxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This compound, characterized by its unique molecular structure, has been studied for its interactions with various biological pathways, particularly those related to pain and inflammation.
Molecular Characteristics
- Molecular Formula : C17H30ClNO2
- Molecular Weight : Approximately 315.88 g/mol
- CAS Number : 1208680-37-8
The compound features an ethynyl group attached to a cyclohexyl ring, an ether linkage, and a piperidine moiety, which may contribute to its pharmacological properties. The hydrochloride form enhances solubility and stability, making it suitable for research applications.
Structural Comparison
| Compound Name | Structure | Unique Features |
|---|---|---|
| LY333068 | Similar piperidine structure | Selective inhibition of specific receptors |
| Torsemide | Contains sulfonamide moiety | Primarily used as a diuretic |
| Oxycodone | Opioid analgesic | Strong analgesic properties but different mechanism of action |
The structural uniqueness of this compound may confer distinct pharmacological properties compared to these similar compounds.
Research indicates that this compound interacts with various biological targets, particularly enzymes involved in pain signaling pathways. Its potential as an inhibitor of inflammatory processes has been explored, suggesting utility in developing therapies for conditions such as neuropathic pain and anxiety disorders.
Pharmacological Studies
In vitro studies have shown that this compound exhibits significant biological activity. Some key findings include:
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes related to inflammation and pain pathways.
- Receptor Interactions : Studies suggest that it may modulate neurotransmitter systems, which could be beneficial in treating chronic pain and mood disorders.
Therapeutic Potential
The versatility of this compound makes it valuable in both academic and industrial research settings. Potential applications include:
- Analgesic Development : Investigating its role in pain relief mechanisms.
- Anti-inflammatory Research : Exploring its effects on inflammatory pathways.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions aimed at optimizing yield and purity for research purposes. Key steps include the formation of the ethynylcyclohexyl intermediate and subsequent ether formation .
Propriétés
IUPAC Name |
1-(1-ethynylcyclohexyl)oxy-3-(3-methylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO2.ClH/c1-3-17(9-5-4-6-10-17)20-14-16(19)13-18-11-7-8-15(2)12-18;/h1,15-16,19H,4-14H2,2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBFWLHFCNCLIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(COC2(CCCCC2)C#C)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













